![molecular formula C13H8BrCl2N3 B3013213 3-溴-7-(2,4-二氯苯基)-2-甲基吡唑并[1,5-a]嘧啶 CAS No. 478249-01-3](/img/structure/B3013213.png)
3-溴-7-(2,4-二氯苯基)-2-甲基吡唑并[1,5-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in various studies . For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .Chemical Reactions Analysis
Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary. For example, one derivative was reported to have a yield of 71% as a yellow solid, with a melting point of 287–288 °C .科学研究应用
Antioxidant Properties
The synthesis of pyrimidine derivatives involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. These derivatives were evaluated for their antioxidant activity using the DPPH assay. While they did not significantly interact with DPPH, they strongly inhibited lipid peroxidation. Notably, compounds 2a, 2f, and chalcone 1g demonstrated potent lipoxygenase inhibition .
Anti-Cancer Potential
The same pyrimidine derivatives were also assessed for their anti-cancer effects. In particular, they were tested against human cancer cell lines. Compound 16 displayed excellent anticancer activity, leading to cell death by apoptosis as it inhibited the CDK enzyme .
Antibacterial Activity
A related library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and screened for antibacterial activity. Compounds a27 and a28 exhibited higher antibacterial activity than standard drugs against both Gram-negative (Pseudomonas aeruginosa and Klebsiella pneumonia) and Gram-positive (Staphylococcus aureus and Enterococcus raffinosus) bacteria .
Threonine Tyrosine Kinase (TTK) Inhibition
Pyrido[2,3-d]pyrimidin-7(8H)-ones, structurally related to our compound, were designed as selective orally bioavailable TTK inhibitors. These compounds hold promise for targeted cancer therapy .
Interaction with Glutathione
Most of the tested pyrimidine derivatives interacted with glutathione, which is crucial for cellular redox balance and detoxification. However, compound 1h did not exhibit this interaction .
Cell Viability and Cytotoxicity
In cell viability and cytotoxicity assays, the compounds were evaluated using HaCaT (human keratinocyte) and A549 (lung carcinoma) cell lines. While none of the compounds showed viability at 100 μM in HaCaT cells, they exhibited strong cytotoxic effects in A549 cells, with derivative 2d being particularly potent at 50 μM .
作用机制
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including anticancer , antiviral , antimicrobial , and anti-inflammatory effects . They are also known to inhibit certain enzymes like dihydrofolate reductase (DHFR) .
Mode of Action
Pyrimidine derivatives are known to inhibit dhfr with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to the cessation of RNA and DNA synthesis, resulting in cell death .
Biochemical Pathways
The inhibition of dhfr disrupts the synthesis of pyrimidine and purine, which are essential components of rna and dna . This disruption affects the cell’s ability to replicate and function properly, leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of RNA and DNA synthesis due to the reduction of tetrahydrofolate. This leads to cell death, making the compound potentially useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .
安全和危害
未来方向
The future directions of research on pyrimidine derivatives are promising. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . For example, compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been designed and synthesized as novel CDK2 targeting compounds .
属性
IUPAC Name |
3-bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2N3/c1-7-12(14)13-17-5-4-11(19(13)18-7)9-3-2-8(15)6-10(9)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNWWGRBFOJCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013131.png)
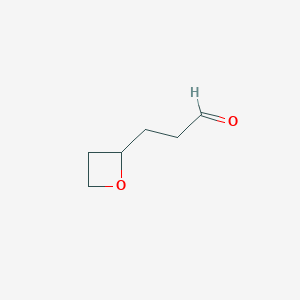
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide](/img/structure/B3013136.png)
![2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline](/img/structure/B3013137.png)
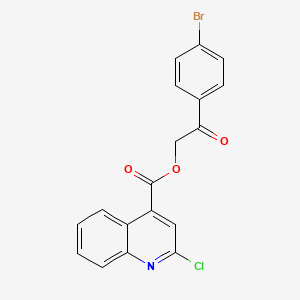
![(3-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013140.png)
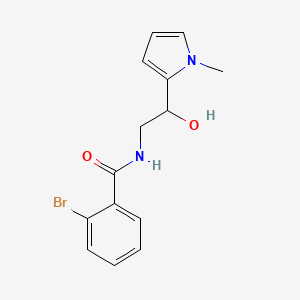
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide](/img/structure/B3013142.png)
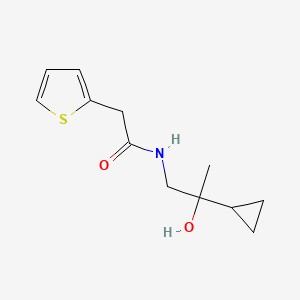

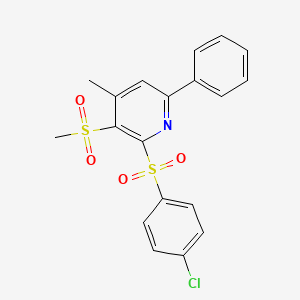
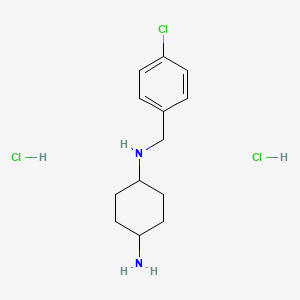
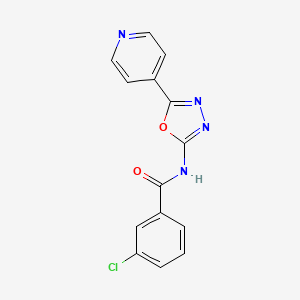
![3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B3013152.png)